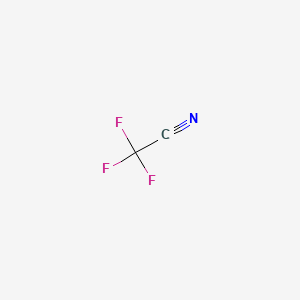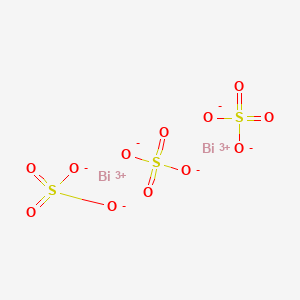
Trifluoracetamid
Übersicht
Beschreibung
Trifluoroacetonitrile is a nitrile with the chemical formula CF3CN . It is a colorless gas that is insoluble in water . It has a molecular weight of 95.02 and a density of 1.332±0.06 g/cm3 .
Synthesis Analysis
Trifluoroacetonitrile can be produced by dehydration of trifluoroacetamide with trifluoroacetic anhydride in pyridine or carbon tetrachloride . This synthesis route was first described by Frédéric Swarts in 1922 . Trifluoroacetonitrile can also be produced by reacting 1,1,1-trichloro-2,2,2-trifluoroethane and ammonia at 610 °C . Another synthesis method involves adding trifluorofluoroacetamide, carbon tetrachloride, and trifluoroacetic anhydride into a gas reaction kettle .
Molecular Structure Analysis
The Trifluoroacetonitrile molecule contains a total of 5 bonds. There are 5 non-H bonds, 1 multiple bond, 1 triple bond, and 1 nitrile .
Chemical Reactions Analysis
The in situ-generated N-aryl nitrile imines derived from trifluoroacetonitrile smoothly undergo (3+2)-cycloadditions onto the enone fragment of the levoglucosenone molecule, yielding the corresponding, five-membered cycloadducts .
Physical and Chemical Properties Analysis
Trifluoroacetonitrile has a molecular formula of C2F3N and a molar mass of 95.02 . It has a predicted density of 1.332±0.06 g/cm3 . The melting point is -144.42°C and the boiling point is -64 °C . It has a flash point of 69.3°C and a vapor pressure of 0.231mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
Trifluoracetamid ist ein wichtiges Reagenz bei der Synthese von stickstoffhaltigen heterocyclischen Verbindungen, die in der pharmazeutischen Chemie eine entscheidende Rolle spielen. Es dient als Vorläufer für trifluormethylierte Heterocyclen wie 3-(Trifluormethyl)isochinolin und 2,4-Bis(trifluormethyl)pyrimidin . Diese Verbindungen haben aufgrund ihrer einzigartigen biologischen Aktivitäten potenzielle Anwendungen in der Arzneimittelentwicklung.
Baustein in der organischen Synthese
In der organischen Synthese fungiert this compound als Baustein für verschiedene organische Verbindungen. Seine Reaktivität ermöglicht die Einführung der Trifluormethylgruppe in andere Moleküle, wodurch deren Eigenschaften für den Einsatz in der Materialchemie verbessert werden .
Kristallographische Studien
Die feste Form von this compound hat eine orthorhombische Kristallstruktur. Diese Eigenschaft macht es für kristallographische Studien geeignet, um molekulare Wechselwirkungen und die Anordnung von Atomen innerhalb eines Kristallgitters zu verstehen .
Anwendungen als nicht-wässriges Lösungsmittel
Aufgrund seiner Unlöslichkeit in Wasser und seines niedrigen Siedepunkts kann this compound als nicht-wässriges Lösungsmittel in verschiedenen chemischen Reaktionen verwendet werden, bei denen Wasser den Reaktionsprozess stören könnte .
Fluorierungsreaktionen
This compound wird in Fluorierungsreaktionen verwendet, um Fluoratome in Zielmoleküle einzuführen. Dies ist besonders nützlich bei der Entwicklung von Agrochemikalien und Pharmazeutika, wo Fluorierung die Wirksamkeit und Stabilität der Verbindungen verbessern kann .
Gaschromatographie
Als farbloses Gas kann this compound in der Gaschromatographie als Trägergas oder als Standard zur Kalibrierung von Instrumenten eingesetzt werden. Seine Eigenschaften ermöglichen die Trennung und Analyse komplexer Gemische .
Safety and Hazards
Trifluoroacetonitrile is very toxic by inhalation . In case of insufficient ventilation, suitable respiratory equipment should be worn . It is classified as a gas under pressure and may explode if heated . If inhaled, it is recommended to move the person to fresh air and keep them comfortable for breathing . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Wirkmechanismus
Target of Action
Trifluoroacetonitrile is a nitrile with the chemical formula CF3CN It is known to be used in the preparation of other chemicals such as 3-(trifluoromethyl)isoquinoline and 2,4-bis(trifluoromethyl)pyrimidine .
Mode of Action
It is known that Trifluoroacetonitrile can be produced by dehydration of trifluoroacetamide with trifluoroacetic anhydride in pyridine or carbon tetrachloride . This synthesis route was first described by Frédéric Swarts in 1922 .
Biochemical Pathways
It is used in the synthesis of other chemicals, suggesting that it may play a role in various biochemical reactions .
Pharmacokinetics
It is known that Trifluoroacetonitrile is a colourless gas that is insoluble in water , which may impact its bioavailability.
Result of Action
As a chemical used in the synthesis of other compounds, it likely contributes to the properties of those compounds .
Biochemische Analyse
Biochemical Properties
Trifluoroacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of trifluoroacetonitrile is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Trifluoroacetonitrile can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, trifluoroacetonitrile has been shown to inhibit certain enzymes, such as acetylcholinesterase, by forming covalent bonds with the active site residues .
Cellular Effects
Trifluoroacetonitrile has various effects on different types of cells and cellular processes. In mammalian cells, trifluoroacetonitrile can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism . For example, trifluoroacetonitrile has been shown to induce the expression of stress-responsive genes, such as heat shock proteins, in response to cellular stress . Additionally, trifluoroacetonitrile can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of trifluoroacetonitrile involves its interactions with various biomolecules at the molecular level. Trifluoroacetonitrile can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, trifluoroacetonitrile can inhibit acetylcholinesterase by forming a covalent bond with the serine residue in the active site, preventing the hydrolysis of acetylcholine . Additionally, trifluoroacetonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoroacetonitrile can change over time due to its stability and degradation. Trifluoroacetonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to the formation of reactive intermediates that can further interact with cellular components, leading to long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to trifluoroacetonitrile has been shown to induce oxidative stress and DNA damage in cells .
Dosage Effects in Animal Models
The effects of trifluoroacetonitrile vary with different dosages in animal models. At low doses, trifluoroacetonitrile can induce mild biochemical changes, such as alterations in enzyme activity and metabolite levels . At high doses, trifluoroacetonitrile can cause toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
Trifluoroacetonitrile is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes can convert trifluoroacetonitrile into reactive intermediates that can further interact with other biomolecules . Additionally, trifluoroacetonitrile can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production . For example, trifluoroacetonitrile has been shown to inhibit glycolysis by targeting key glycolytic enzymes, resulting in decreased glucose utilization and ATP production .
Transport and Distribution
Trifluoroacetonitrile is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, trifluoroacetonitrile can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, trifluoroacetonitrile can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of trifluoroacetonitrile is critical for its activity and function. Trifluoroacetonitrile can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, trifluoroacetonitrile can be directed to the mitochondria through the action of mitochondrial targeting sequences, where it can affect mitochondrial function and energy production . Additionally, trifluoroacetonitrile can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3N/c3-2(4,5)1-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFUEHODRAXXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059862 | |
| Record name | Acetonitrile, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
| Record name | Trifluoroacetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9082 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
353-85-5 | |
| Record name | Trifluoroacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetonitrile, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoroacetonitrile?
A1: Trifluoroacetonitrile has the molecular formula CF3CN and a molecular weight of 95.02 g/mol. []
Q2: What spectroscopic techniques have been used to characterize trifluoroacetonitrile?
A2: Several spectroscopic methods have been employed to study trifluoroacetonitrile, including:
- Microwave Spectroscopy: Used to determine rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, providing insights into molecular structure. [, , ]
- Infrared Spectroscopy: Provides information about the vibrational modes of the molecule, aiding in structural characterization. [, ]
- NMR Spectroscopy: 19F and 14N NMR relaxation rates have been used to investigate molecular motions in liquid trifluoroacetonitrile. 13C NMR has also been utilized, providing information about spin-rotational constants and chemical shielding anisotropies. []
Q3: What are some common methods for synthesizing trifluoroacetonitrile?
A3: Trifluoroacetonitrile can be prepared through several routes, including:
- Dehydration of trifluoroacetamide: This can be achieved using dehydrating agents like phosphorus pentoxide in polyphosphoric acid [] or trifluoroacetic anhydride in pyridine. []
- Decomposition of specific precursors: 2,2,2-Trifluoroacetaldehyde O-(aryl)oximes can release trifluoroacetonitrile under mild basic conditions. []
Q4: How does trifluoroacetonitrile behave as a reagent in organic synthesis?
A4: Trifluoroacetonitrile is a versatile electrophilic reagent in organic synthesis, commonly employed in:
- [3+2] Cycloadditions: It readily participates in cycloadditions with various dipolarophiles, including olefins, acetylenes, nitrile imines, and enol ethers, leading to the formation of trifluoromethylated heterocycles like isoxazoles, pyrazoles, and triazoles. [, , , , , , , , ]
- Nucleophilic Addition Reactions: Dialkyl phosphites can add to trifluoroacetonitrile, producing α-iminotrifluoroethylphosphonates, a class of N-H imidoyl phosphonates. []
Q5: What factors influence the regioselectivity of reactions involving trifluoroacetonitrile?
A5: Regioselectivity in reactions with trifluoroacetonitrile, particularly in cycloadditions, is influenced by:
- Substituents on the Dipolarophile: In reactions with olefins and acetylenes, the presence and nature of substituents impact the regioisomeric ratio of the products. For example, electron-withdrawing substituents on norbornadienes favor the formation of exo-cycloadducts. [, ]
- Reaction Conditions: Factors like solvent, temperature, and base can also influence the regiochemical outcome. []
Q6: How has computational chemistry been used to study trifluoroacetonitrile?
A6: Computational methods, including ab initio calculations and Density Functional Theory (DFT), have been employed to:
- Investigate Molecular Structure: Theoretical calculations have been used to study the ground-state structure of trifluoroacetonitrile, including determining bond lengths and angles. [, ]
- Study Reaction Mechanisms: DFT has been used to explore the mechanism of dimerization of trifluoroacetonitrile oxide to form furoxan derivatives. []
- Analyze Electronic Structure: Calculations have been used to investigate the electronic states and potential energy surfaces of the trifluoroacetonitrile radical cation. [, ]
- Simulate Spectra: Computational methods can predict spectroscopic properties, such as vibrational frequencies and X-ray absorption spectra, aiding in the interpretation of experimental data. [, , ]
Q7: What are some potential applications of trifluoroacetonitrile and its derivatives?
A7:
- Pharmaceuticals and Agrochemicals: Trifluoroacetonitrile is a valuable building block for synthesizing pharmaceuticals and insecticides. [] The trifluoromethyl group can introduce desirable properties in drug design, such as enhanced metabolic stability and lipophilicity. []
- Materials Science: The unique properties of trifluoromethylated compounds make them attractive for developing advanced materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)



